molecular formula C20H24FN3O5 B019554 N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin CAS No. 105589-00-2

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

Cat. No.: B019554
CAS No.: 105589-00-2
M. Wt: 405.4 g/mol
InChI Key: LKODMWGXEQVSOF-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a protected metabolite of the fluorinated quinolone Ciprofloxacin. It is primarily used in proteomics research and has antibacterial properties . The compound has a molecular formula of C20H24FN3O5 and a molecular weight of 405.42 .

Mechanism of Action

Target of Action

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a protected metabolite of the fluorinated quinolone Ciprofloxacin . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Mode of Action

This compound interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV . This results in the prevention of DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death . This makes it a potent antibacterial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Furthermore, the presence of other drugs can influence its pharmacokinetics through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin involves the protection of the amino group in Ciprofloxacin with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the quinolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Boc group.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives of the quinolone ring.

    Reduction: Desethylene Ciprofloxacin (free amine).

    Substitution: Substituted quinolone derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: The parent compound, a widely used antibiotic.

    N-(tert-Butoxycarbonyl) Ciprofloxacin: Another protected form of Ciprofloxacin with similar properties.

    Desethylene Ciprofloxacin: The deprotected form of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin.

Uniqueness

This compound is unique due to its specific protection of the amino group, which allows for selective reactions and modifications in research applications. This protection also enhances its stability and solubility compared to its unprotected counterparts .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKODMWGXEQVSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593900
Record name 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105589-00-2
Record name 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105589-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube N-(tert-butoxycarbonyl)ethylenediamine (5 mL) was added to a solution of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (3 g) in DMSO (6 mL). The reaction mixture was stirred at 110° C. for 15 h. The reaction mixture was allowed to cool at 50° C. and was poured into ice, acetic acid was added to reach pH=5. A precipitate appeared and was separated by filtration and washed with ether to afford a 40:60 mixture of title compounds (4.4 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
title compounds
Quantity
4.4 g
Type
reactant
Reaction Step Three

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